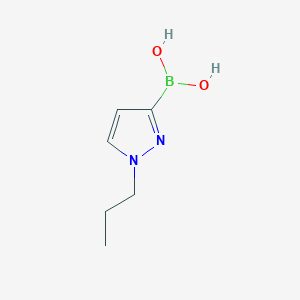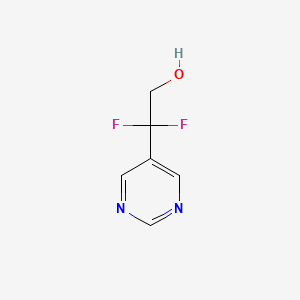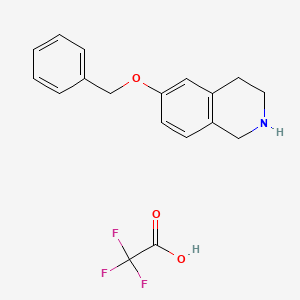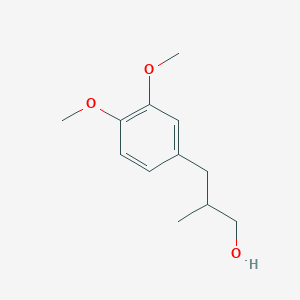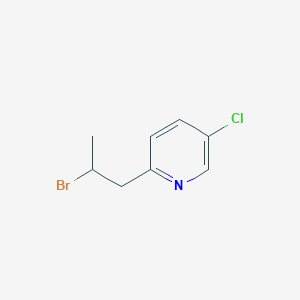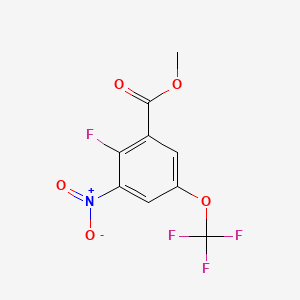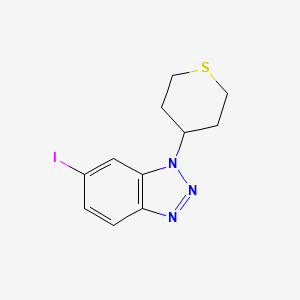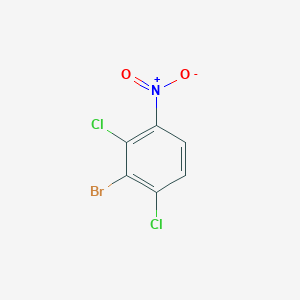
2-Bromo-1,3-dichloro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, substituted with bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Bromo-1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-dichloro-4-nitrobenzene when hydroxide is the nucleophile.
Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
2-Bromo-1,3-dichloro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Bromo-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
2-Chloro-1,3-dibromo-4-nitrobenzene: Similar structure but with different halogen substitution, affecting its reactivity and applications.
1,3-Dichloro-4-nitrobenzene:
Uniqueness: 2-Bromo-1,3-dichloro-4-nitrobenzene is unique due to the presence of both bromine and chlorine atoms along with a nitro group. This combination of substituents imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications .
Properties
Molecular Formula |
C6H2BrCl2NO2 |
|---|---|
Molecular Weight |
270.89 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H |
InChI Key |
GCZNRAYEBNRGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


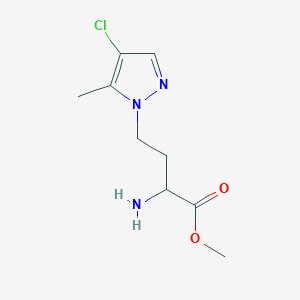
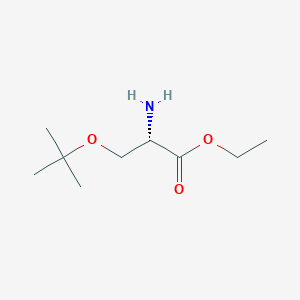
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
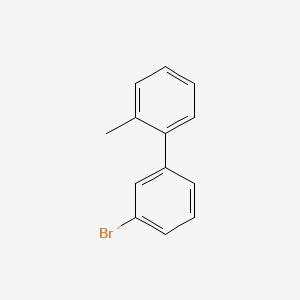
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
